3-(4-Methylphenyl)-1,2,4-benzotriazine
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Overview
Description
3-(4-Methylphenyl)-1,2,4-benzotriazine is an organic compound belonging to the class of benzotriazines Benzotriazines are heterocyclic compounds containing a triazine ring fused with a benzene ring The presence of a methyl group at the para position of the phenyl ring distinguishes this compound from other benzotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with ortho-nitrobenzyl chloride under acidic conditions, followed by reduction and cyclization to form the benzotriazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to improved yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzotriazines .
Scientific Research Applications
3-(4-Methylphenyl)-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1,2,3-Benzotriazine: Another triazine derivative with different substitution patterns.
4-Methyl-1,2,4-triazine: A triazine compound with a methyl group at a different position.
Benzotriazole: A simpler triazole compound without the methylphenyl group.
Uniqueness: 3-(4-Methylphenyl)-1,2,4-benzotriazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81817-17-6 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-17-14/h2-9H,1H3 |
InChI Key |
WHHMDWFHJUFPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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